molecular formula C14H18INO6 B1628007 4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 38229-81-1

4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No.: B1628007
CAS No.: 38229-81-1
M. Wt: 423.2 g/mol
InChI Key: KGPUPMSGODKWLN-DHGKCCLASA-N
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Description

4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves multiple stepsSpecific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., iodine). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(m-tolyloxy)tetrahydro-2H-pyran-3-yl]acetamide
  • N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(p-tolyloxy)tetrahydro-2H-pyran-3-yl]acetamide

Uniqueness

Compared to similar compounds, 4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to the presence of the iodophenoxy group. This group imparts distinct chemical and biological properties, such as enhanced reactivity and specific binding affinities, making it particularly valuable in research and industrial applications .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPUPMSGODKWLN-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)I)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)I)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577019
Record name 4-Iodophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38229-81-1
Record name 4-Iodophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38229-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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